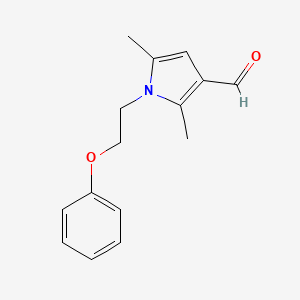

2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde

Description

2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative featuring a 2-phenoxyethyl substituent at the 1-position and a formyl group at the 3-position. Its molecular formula is C₁₅H₁₇NO₂ (calculated from IUPAC name), with an approximate molecular weight of 255.31 g/mol. The phenoxyethyl group introduces ether functionality, enhancing solubility in organic solvents and influencing electronic properties via resonance effects.

Properties

IUPAC Name |

2,5-dimethyl-1-(2-phenoxyethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-12-10-14(11-17)13(2)16(12)8-9-18-15-6-4-3-5-7-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLSRIBDEYWGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC2=CC=CC=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with 2-phenoxyethyl bromide under basic conditions to form the intermediate 2,5-dimethyl-1-(2-phenoxyethyl)-1H-pyrrole. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carbaldehyde group at the 3-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenoxyethyl group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The phenoxyethyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups in analogs. This affects reactivity in aldehyde-mediated reactions (e.g., nucleophilic additions) .

- Solubility : Morpholine-containing derivatives exhibit improved aqueous solubility due to the polar tertiary amine , whereas methylphenyl and naphthyl analogs are more hydrophobic .

- Safety Profiles: The nitro-substituted analog (CAS 423753-42-8) is classified as acutely toxic (H302) and a respiratory irritant (H335), likely due to nitro group reactivity . The phenoxyethyl derivative’s hazards are undocumented but may be milder due to the absence of strongly electron-withdrawing substituents.

Antimicrobial Activity:

- Nitrophenyl and Thiadiazole Derivatives : Analogous pyrrole and thiadiazole compounds (e.g., 1,3,4-thiadiazoles) demonstrate moderate to strong antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 8–64 µg/mL . The nitro group may enhance membrane penetration via increased polarity.

- Trifluoromethylphenyl Analogs : CF₃-substituted compounds are often explored in drug discovery for improved metabolic stability and target binding .

Antioxidant Potential:

- While direct data for the target compound is lacking, pyrazole-4-carbonitrile derivatives synthesized using similar aldehydes show DPPH radical scavenging activity (IC₅₀: 12–45 µg/mL), suggesting that pyrrole-carbaldehydes could act as antioxidant precursors .

Biological Activity

2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole class, notable for its unique structure that includes a phenoxyethyl group and a carbaldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde is , with a molecular weight of approximately 245.31 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest strong antibacterial properties, comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of apoptotic pathways. Notably, it has been tested on several cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In these studies, 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of this compound is believed to stem from its ability to interact with cellular targets. The phenoxyethyl group enhances membrane permeability, allowing the compound to enter cells more effectively. Once inside, the aldehyde group may form covalent bonds with nucleophilic sites on proteins or DNA, disrupting normal cellular functions and leading to cell death in microbial and cancerous cells.

Case Studies

Several studies have explored the biological activities of this compound:

- Antibacterial Efficacy Study : A study reported that the compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In a recent investigation, the compound was shown to significantly inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

- Mechanistic Insights : Another study elucidated the mechanism by which this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.